Product packaging for Bis(2-chloroethoxy)dimethylsilane(Cat. No.:CAS No. 18141-42-9)

Bis(2-chloroethoxy)dimethylsilane

Cat. No.: B13433155
CAS No.: 18141-42-9
M. Wt: 217.16 g/mol
InChI Key: JNMHGVGUMWBNFX-UHFFFAOYSA-N
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Description

Contextualization within the Broader Landscape of Organosilicon Compounds

Organosilicon compounds are a diverse class of chemicals that have found extensive use in a multitude of applications, ranging from adhesives and sealants to advanced materials and pharmaceuticals. ontosight.aimdpi.com These compounds are characterized by the presence of a silicon-carbon bond, and their properties can be finely tuned by varying the organic substituents attached to the silicon atom. mdpi.com

Bis(2-chloroethoxy)dimethylsilane belongs to the subgroup of organosilanes, which are silicon-containing compounds with organic groups attached to the silicon atom. ontosight.ai More specifically, it is classified as a dialkoxydimethylsilane. The general structure of organoalkoxysilanes is R-[Si-(OR')3]n, where OR' is a hydrolyzable alkoxy group and R is an organic functional group. mdpi.com In the case of this compound, the silicon atom is bonded to two methyl groups and two 2-chloroethoxy groups. ontosight.ai This structure imparts properties such as thermal stability and water repellency. ontosight.ai

The reactivity of this compound is largely dictated by the presence of the chloroethoxy groups, which can undergo hydrolysis. This reaction, typically catalyzed by acid or base, is a cornerstone of sol-gel processes, where alkoxysilanes serve as precursors for the formation of silica-based materials. mdpi.com The hydrolysis and subsequent condensation of alkoxysilanes lead to the formation of a stable and robust silica (B1680970) framework, a characteristic that is exploited in various material science applications. mdpi.com

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC6H14Cl2O2Si ontosight.aiuni.luncats.ionih.gov
Molecular Weight~217.17 g/mol ncats.ionih.gov
AppearanceColorless liquid ontosight.ai
Boiling Point145-150°C at 10 mmHg ontosight.ai
SolubilitySoluble in organic solvents (e.g., toluene (B28343), xylene, hexane), insoluble in water ontosight.ai

Strategic Significance of Chlorinated Alkoxysilanes in Chemical Synthesis and Materials Science

Chlorinated alkoxysilanes, such as this compound, are of strategic importance in both chemical synthesis and materials science due to the presence of the reactive chloro- and alkoxy- functional groups. The chlorine atom on the ethoxy group can participate in various nucleophilic substitution reactions, allowing for further functionalization of the molecule.

In chemical synthesis, these compounds serve as valuable intermediates. ontosight.ai The alkoxy groups can be hydrolyzed to form silanols, which can then condense to form polysiloxane networks. This reactivity is fundamental to their use as crosslinking agents and in the formation of silicone polymers. The presence of the chlorine atom provides an additional reactive site for grafting other molecules onto the siloxane backbone, enabling the synthesis of functionalized polymers with tailored properties.

In materials science, chlorinated alkoxysilanes play a crucial role as coupling agents and for surface modification. They can enhance the adhesion between organic polymers and inorganic substrates, a critical factor in the performance of coatings, adhesives, and sealants. ontosight.ai The alkoxysilane part of the molecule can bond with the inorganic material, while the chlorinated organic part can interact or react with the organic polymer, thus forming a strong and durable bridge at the interface. Furthermore, the ability of these compounds to polymerize in situ is utilized for the hydrophobation and protection of materials like wood. researchgate.net

The synthesis of alkoxysilanes often involves the reaction of chlorosilanes with alcohols. google.com This highlights the foundational role of chlorosilanes as precursors in the production of a wide array of organosilicon compounds. The Rochow-Müller process, a method for the direct synthesis of methylchlorosilanes, is a cornerstone of the industrial production of silicones and their precursors. acs.org

Historical Development of Research on this compound and Related Analogs

The development of organosilicon chemistry dates back to the 19th century, with significant industrial and research interest emerging in the mid-20th century. mdpi.com The discovery of the "Direct Process" by Eugene G. Rochow for the synthesis of methylchlorosilanes was a pivotal moment that paved the way for the large-scale production of silicones and other organosilicon materials. researchgate.net

Research into related analogs provides insight into the historical development of this class of compounds. For instance, the synthesis of bis(2-chloroethoxy)methane, a structurally similar compound without the silicon atom, has been described in the literature, with various catalysts being explored to influence the reaction. google.com Patents from the latter half of the 20th century describe various processes for producing alkoxysilanes, indicating ongoing research and development in this area to improve yields and purity. google.com The continuous exploration of new synthetic routes, such as the hydrosilylation of molecules with carbon-carbon double bonds, has expanded the range of available organoalkoxysilanes for various applications. mdpi.com

The study of related compounds, such as Bis(2-chloroethoxy)methylsilane, further illustrates the incremental nature of research in this field, where variations in the alkyl and alkoxy substituents are explored to fine-tune the properties of the resulting materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14Cl2O2Si B13433155 Bis(2-chloroethoxy)dimethylsilane CAS No. 18141-42-9

Properties

IUPAC Name

bis(2-chloroethoxy)-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14Cl2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHGVGUMWBNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OCCCl)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066318
Record name Silane, bis(2-chloroethoxy)dimethyl-
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Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18141-42-9
Record name Bis(2-chloroethoxy)dimethylsilane
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Record name Bis(2-chloroethoxy)dimethylsilane
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Record name Silane, bis(2-chloroethoxy)dimethyl-
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Record name Silane, bis(2-chloroethoxy)dimethyl-
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Record name Bis(2-chloroethoxy)dimethylsilane
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Record name Bis(2-chloroethoxy)dimethylsilane
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Synthetic Methodologies and Reaction Pathways for Bis 2 Chloroethoxy Dimethylsilane

Overview of Established Synthetic Routes

The principal methods for synthesizing Bis(2-chloroethoxy)dimethylsilane revolve around the reaction of a dichlorodimethylsilane (B41323) precursor with 2-chloroethanol (B45725), or the transformation of other alkoxysilanes.

The most common and direct route for the preparation of this compound involves the reaction of Dichlorodimethylsilane with 2-Chloroethanol. In this process, two moles of 2-Chloroethanol react with one mole of Dichlorodimethylsilane. The reaction is a nucleophilic substitution where the hydroxyl group of the alcohol attacks the silicon center, displacing the chloride ions. wikipedia.orguni-wuppertal.de

Si(CH₃)₂Cl₂ + 2 HOCH₂CH₂Cl + 2 N(C₂H₅)₃ → Si(CH₃)₂(OCH₂CH₂Cl)₂ + 2 [HN(C₂H₅)₃]⁺Cl⁻

This method is widely used due to its high efficiency and the ready availability of the starting materials. wikipedia.org

While Grignard reagents are fundamental in organosilane chemistry for forming silicon-carbon bonds, their application in synthesizing alkoxysilanes like this compound is less direct. A plausible, though less common, approach involves the in situ formation of a magnesium alkoxide. First, a Grignard reagent, such as ethylmagnesium bromide, would react with 2-chloroethanol to form the corresponding magnesium alkoxide. This highly reactive alkoxide can then act as a potent nucleophile, attacking the silicon center of Dichlorodimethylsilane to displace the chloride ions.

This method avoids the direct use of tertiary amines as acid scavengers but requires careful control of stoichiometric ratios to prevent side reactions. The Grignard reagent must be fully consumed by the alcohol before the introduction of the chlorosilane to avoid the formation of undesired Si-C bonds.

An alternative strategy for synthesizing this compound is through a transesterification (also known as alcoholysis or transetherification) reaction. mdpi.comgoogle.com This pathway begins with a different, more readily available or less hazardous alkoxysilane, such as Dimethoxydimethylsilane or Diethoxydimethylsilane.

In this process, the precursor alkoxysilane is reacted with an excess of 2-Chloroethanol. The reaction is typically driven to completion by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. This equilibrium-driven process is often catalyzed by either an acid or a base to increase the reaction rate. google.com Recent research has also explored the use of enzymes as biocatalysts for such transformations under milder conditions. mdpi.com The general equation for this transformation is:

Si(CH₃)₂(OR)₂ + 2 HOCH₂CH₂Cl ⇌ Si(CH₃)₂(OCH₂CH₂Cl)₂ + 2 ROH (where R = CH₃, C₂H₅, etc.)

This method can be advantageous for achieving high purity, as it avoids the formation of chloride salts that can be difficult to remove completely. google.com

Mechanistic Considerations in this compound Formation

The formation of this compound is governed by the principles of nucleophilic substitution at a silicon center. For the direct reaction of Dichlorodimethylsilane with 2-Chloroethanol, the mechanism is a stepwise bimolecular nucleophilic substitution (Sₙ2-Si).

First Substitution: The oxygen atom of a 2-Chloroethanol molecule, acting as a nucleophile, attacks the electrophilic silicon atom of Dichlorodimethylsilane. This forms a pentacoordinate silicon transition state or intermediate.

Chloride Expulsion: The transition state collapses, expelling a chloride ion as the leaving group and forming the monosubstituted intermediate, Chloro(2-chloroethoxy)dimethylsilane. The byproduct, HCl, is neutralized by the amine base.

Second Substitution: A second molecule of 2-Chloroethanol attacks the silicon center of the intermediate, repeating the process to displace the second chloride ion.

Final Product: This second step yields the final product, this compound.

The polymerization of alkoxysilanes is understood to proceed via a similar Sₙ2-Si mechanism involving penta- or hexavalent intermediates. nih.govsemanticscholar.org The transesterification reaction follows a comparable mechanistic path, where the incoming alcohol nucleophilically attacks the silicon atom of the precursor alkoxysilane, leading to the displacement of the original alkoxy group.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Academic Research

Achieving high yield and purity in the synthesis of dialkoxysilanes is a key focus of academic and industrial research. Optimization involves the systematic variation of reaction parameters such as solvent, temperature, reaction time, and stoichiometry. Studies on analogous compounds, such as the synthesis of Bis(p-aminophenoxy)dimethylsilane from Dichlorodimethylsilane and p-aminophenol, provide significant insights into this process. researchgate.netpsu.edu

Key parameters for optimization include:

Solvent: The choice of solvent can influence reactant solubility and reaction rate. Anhydrous non-polar solvents like benzene (B151609) or toluene (B28343) are often effective. psu.edu

Temperature: Reaction temperature affects the rate of reaction. Moderate temperatures (e.g., 40-70°C) are often employed to ensure a controlled reaction rate and minimize side product formation. psu.edu

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. Typical reaction times range from 4 to 6 hours. psu.edu

Acid Acceptor: The choice and stoichiometry of the acid acceptor (e.g., triethylamine) are critical for neutralizing the HCl byproduct and driving the reaction forward. researchgate.net

Purification: Post-reaction workup, including filtration of salts and recrystallization or distillation of the product, is crucial for achieving high purity. psu.edu

The following table, based on analogous research findings for Bis(p-aminophenoxy)dimethylsilane synthesis, illustrates how different conditions can affect reaction outcomes. psu.edu

MethodSolventReactant Ratio (Dichlorodimethylsilane:Phenol)TemperatureTimeYield
ABenzene1:1.8540°C, then 60°C6h total41.25%
BTHF/Toluene1:260°C, then 70°C8h total36.80%
C (Optimized)Benzene1:2.0540°C4hHigher Yield (Implied)

This data demonstrates that careful adjustment of reaction parameters, such as using benzene as a solvent at a controlled temperature of 40°C for 4 hours, can lead to an optimized and more economical process. researchgate.netpsu.edu

Chemical Reactivity and Derivatization Strategies of Bis 2 Chloroethoxy Dimethylsilane

Hydrolytic Reactivity and Condensation Phenomena at the Silicon Center

The presence of two alkoxy groups attached to the silicon atom makes Bis(2-chloroethoxy)dimethylsilane susceptible to hydrolysis, a reaction that initiates the formation of siloxane polymers.

The hydrolysis of dialkoxydimethylsilanes, such as this compound, proceeds in a stepwise manner. In the presence of water, the chloroethoxy groups are sequentially replaced by hydroxyl groups to form silanols. The initial hydrolysis product is (2-chloroethoxy)dimethylsilanol, which can then undergo further hydrolysis to yield dimethylsilanediol (B41321).

The general mechanism for the acid-catalyzed hydrolysis of alkoxysilanes involves the protonation of the alkoxy oxygen, making it a better leaving group, followed by nucleophilic attack by water on the silicon atom. nih.gov In base-catalyzed hydrolysis, the hydroxide (B78521) ion directly attacks the silicon atom. The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric bulk of the alkoxy group. gelest.com For instance, methoxysilanes generally hydrolyze faster than ethoxysilanes. gelest.com

These monomeric silanols are often unstable and readily undergo self-condensation to form linear or cyclic oligomeric intermediates. wikipedia.org The condensation reaction involves the elimination of a water molecule between two silanol (B1196071) groups to form a siloxane (Si-O-Si) bond.

Table 1: Intermediates in the Hydrolysis of this compound

Compound Name Chemical Formula Role in Reaction
This compoundC₆H₁₄Cl₂O₂SiStarting Material
(2-chloroethoxy)dimethylsilanolC₄H₁₁ClO₂SiInitial Hydrolysis Product
DimethylsilanediolC₂H₈O₂SiFully Hydrolyzed Monomer
Linear Oligomers[-(CH₃)₂SiO-]nCondensation Products
Cyclic Oligomers (e.g., D3, D4)[-(CH₃)₂SiO-]n (n=3,4)Condensation Products

This table presents the expected intermediates based on the known hydrolysis and condensation pathways of dialkoxydimethylsilanes.

The oligomeric intermediates formed during the initial stages of hydrolysis continue to react, leading to the formation of higher molecular weight polysiloxane chains and networks. The structure of the final polymer is highly dependent on the reaction conditions. The relative rates of hydrolysis and condensation play a crucial role in determining whether linear polymers, cyclic species, or cross-linked networks are predominantly formed. gelest.comgoogle.com

Control over the stoichiometry of water and the catalyst concentration can be used to direct the polymerization towards the desired product. For example, the hydrolysis of diorganodichlorosilanes, which are structurally related to dialkoxysilanes, is a common method for the production of cyclic siloxanes. wikipedia.orggoogle.comatamanchemicals.com The final polysiloxane will retain the 2-chloroethoxy functionality on the side chains, which can be further modified in subsequent reactions.

Nucleophilic Substitution Reactions at the Chloroethoxy Functionalities

The chlorine atoms on the ethoxy groups of this compound are susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide range of functional groups. These reactions typically follow SN1 or SN2 mechanisms, depending on the nature of the nucleophile and the reaction conditions. libretexts.orgopenstax.org

The chloro groups can be displaced by various oxygen-containing nucleophiles, such as alkoxides and phenoxides, to form new ether linkages. For example, reaction with sodium phenoxide would yield the corresponding phenoxy-substituted silane (B1218182). These reactions are analogous to the Williamson ether synthesis.

The cleavage of the C-O bond in ethers by strong acids like HBr and HI is a well-established reaction. chemistrysteps.commasterorganicchemistry.com While this compound itself is an ether, the chloro-substituent makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack.

Table 2: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

Nucleophile Product Functional Group Potential Product Reaction Type
Hydroxide (OH⁻)HydroxyethoxyBis(2-hydroxyethoxy)dimethylsilaneSN2
Alkoxide (RO⁻)AlkoxyethoxyBis(2-alkoxyethoxy)dimethylsilaneSN2
Phenoxide (PhO⁻)PhenoxyethoxyBis(2-phenoxyethoxy)dimethylsilaneSN2
Carboxylate (RCOO⁻)AcyloxyethoxyBis(2-acyloxyethoxy)dimethylsilaneSN2

This table provides hypothetical products based on the known reactivity of 2-chloroethyl ethers with various oxygen-containing nucleophiles.

Amination of the chloroethoxy groups can be achieved by reaction with primary or secondary amines, or with ammonia. This introduces basic nitrogen functionalities into the silane molecule, which can be useful for applications such as adhesion promoters or for imparting specific catalytic properties. The reaction of 2-chloroethanol (B45725) with amines is known to produce the corresponding aminoethanols. A similar reaction is expected for this compound. For instance, reaction with a primary amine (R-NH₂) would likely yield Bis(2-(N-alkylamino)ethoxy)dimethylsilane.

The reaction with sodium azide (B81097) (NaN₃) would introduce the azido (B1232118) group, which is a versatile functional group that can undergo further transformations, such as reduction to an amine or participation in click chemistry reactions.

Table 3: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

Nucleophile Product Functional Group Potential Product Reaction Type
Ammonia (NH₃)AminoethoxyBis(2-aminoethoxy)dimethylsilaneSN2
Primary Amine (RNH₂)(Alkylamino)ethoxyBis(2-(N-alkylamino)ethoxy)dimethylsilaneSN2
Secondary Amine (R₂NH)(Dialkylamino)ethoxyBis(2-(N,N-dialkylamino)ethoxy)dimethylsilaneSN2
Azide (N₃⁻)AzidoethoxyBis(2-azidoethoxy)dimethylsilaneSN2

This table outlines potential products from the reaction of this compound with nitrogen-containing nucleophiles based on analogous reactions.

Transesterification and Ether Exchange Reactions Involving Alkoxy Groups

The alkoxy groups of this compound can participate in transesterification and ether exchange reactions, offering further avenues for molecular modification.

Transesterification involves the exchange of the chloroethoxy groups with other alkoxy groups by reacting the silane with a different alcohol in the presence of an acid or base catalyst. google.com This allows for the tuning of the reactivity and physical properties of the silane monomer. For example, reaction with a higher-boiling alcohol can be used to replace the chloroethoxy groups with less volatile substituents.

Ether exchange reactions, which involve the cleavage and formation of ether bonds, can also occur under certain conditions. Acid-catalyzed cleavage of the ether linkage within the chloroethoxy group is a possibility, especially at elevated temperatures and in the presence of strong acids. chemistrysteps.commasterorganicchemistry.com This could lead to the formation of ethylene (B1197577) oxide derivatives or other rearranged products. However, the nucleophilic substitution at the carbon bearing the chlorine is generally a more facile reaction pathway under milder conditions.

Silicon-Centered Reactions: Cleavage and Further Functionalization

The reactivity of this compound at the silicon center is primarily characterized by the cleavage of its silicon-oxygen (Si-O) bonds. This cleavage is a critical step that opens pathways to further functionalization, allowing for the introduction of a diverse range of organic and inorganic moieties onto the dimethylsilyl scaffold. The presence of the 2-chloroethoxy groups influences the reactivity of the Si-O bond, distinguishing it from simpler alkoxysilanes.

The principal reaction at the silicon center is hydrolysis, where the Si-O bonds are cleaved by water. This reaction proceeds readily, particularly under acidic or basic conditions, to yield dimethylsilanediol and 2-chloroethanol. The dimethylsilanediol produced is a key intermediate that can undergo self-condensation to form various linear or cyclic polydimethylsiloxanes. The volatility of the 2-chloroethanol by-product facilitates its removal from the reaction mixture, driving the reaction towards the formation of the desired siloxane products.

Beyond hydrolysis, the silicon center of this compound is susceptible to nucleophilic attack by other reagents. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can be employed to cleave the Si-O bonds and form new silicon-carbon (Si-C) bonds. This strategy allows for the introduction of various alkyl or aryl groups at the silicon center, leading to the formation of tetraorganosilanes. The reactivity of the Si-O bond in this context is generally lower than that of a silicon-halogen bond. Consequently, more forcing reaction conditions may be required to achieve complete substitution of both 2-chloroethoxy groups.

The 2-chloroethyl group within the chloroethoxy moiety can also play a role in the subsequent reactivity. While the primary focus is often on the cleavage of the Si-O bond, the terminal chloride offers a site for further chemical modification, potentially after the initial reaction at the silicon center has occurred. However, under certain conditions, intramolecular reactions involving the chloro group and the silicon center or the siloxane backbone could occur, although such pathways are less commonly exploited for direct functionalization.

The functionalization strategies stemming from the cleavage of the Si-O bonds in this compound are versatile. The initially formed dimethylsilanediol can be reacted with a variety of dichlorosilanes or dialkoxysilanes to produce well-defined linear or cyclic siloxanes with specific functionalities. This approach is fundamental in the synthesis of tailored silicone polymers and materials.

Below is a table summarizing the key silicon-centered reactions of this compound and the resulting functionalization.

ReagentReaction TypeProduct(s)Functionalization Outcome
Water (H₂O)HydrolysisDimethylsilanediol, 2-ChloroethanolFormation of a reactive diol intermediate for polysiloxane synthesis.
Grignard Reagents (RMgX)Nucleophilic SubstitutionTetraorganosilane (R₂Si(CH₃)₂), Magnesium SaltsIntroduction of two new organic groups at the silicon center.
Organolithium Reagents (RLi)Nucleophilic SubstitutionTetraorganosilane (R₂Si(CH₃)₂), Lithium SaltsIntroduction of two new organic groups at the silicon center.
Dichlorodiorganosilanes (R'₂SiCl₂) (with the hydrolysis product)CondensationLinear or Cyclic PolysiloxanesFormation of a siloxane backbone with tailored organic substituents.

These reactions underscore the utility of this compound as a precursor in silicone chemistry, enabling the synthesis of a wide array of functionalized organosilicon compounds and materials.

Applications of Bis 2 Chloroethoxy Dimethylsilane in Advanced Materials Science and Chemical Synthesis

Precursor in the Synthesis of Specialty Silicon-Containing Polymers and Copolymers

The fundamental reactivity of Bis(2-chloroethoxy)dimethylsilane lies in the hydrolysis of its Si-O-C bonds. These chloroethoxy groups react with water to form silanol (B1196071) (Si-OH) groups and 2-chloroethanol (B45725) as a byproduct. The resulting dimethylsilanediol (B41321) is an unstable intermediate that readily undergoes condensation reactions, where Si-OH groups react with each other to form stable siloxane (Si-O-Si) bonds, the backbone of all silicones. This process allows the molecule to be integrated into polymeric structures.

This compound can serve as a monomer in the synthesis of polysiloxanes. Through controlled hydrolysis and condensation, it can polymerize to form linear or cyclic polysiloxanes with repeating -(CH₃)₂Si-O- units. The key feature of using this specific precursor is the pendant 2-chloroethyl groups that become part of the final polymer structure.

These chloro-functional groups offer several advantages for tuning polymer properties:

Post-Polymerization Modification: The chlorine atom acts as a reactive site for nucleophilic substitution reactions. This allows for the grafting of other functional molecules onto the polysiloxane backbone after polymerization is complete. This method is a powerful tool for creating specialty silicones with tailored properties, such as altered solubility, thermal stability, or chemical resistance, without interfering with the initial polymerization process.

Property Modulation: The presence of the polar C-Cl bond along the polymer chain can influence the bulk properties of the material, such as its dielectric constant, refractive index, and glass transition temperature, compared to standard polydimethylsiloxane (B3030410) (PDMS). researchgate.net

The synthesis of polysiloxanes from alkoxysilane precursors is a well-established alternative to the traditional ring-opening polymerization of cyclic siloxanes or the hydrolysis of dichlorosilanes. mcmaster.cagoogle.com Modern catalytic methods, such as the Piers-Rubinsztajn reaction, utilize hydrosilanes and alkoxysilanes to form siloxane bonds under mild conditions, offering precise control over the polymer structure. nih.gov

Due to its two hydrolyzable groups, this compound is a classic difunctional silane (B1218182). After hydrolysis, it forms a dimethylsilanediol molecule that can react with two other silanol groups. This allows it to act as a chain extender or, more significantly, as a crosslinking agent to form a three-dimensional polymer network.

When added to a polymer system containing reactive sites (such as silanol-terminated PDMS), the hydrolyzed this compound can bridge two separate polymer chains. researchgate.net This crosslinking process transforms liquid or soft silicone polymers into solid elastomers or gels. The density of these crosslinks, controlled by the amount of the silane added, determines the mechanical properties of the final material, such as its hardness, elasticity, and solvent resistance. The 2-chloroethoxy groups remain as functional sites within the network, potentially allowing for further reactions to modify the bulk material.

FeatureImplication in Polymer Synthesis
Difunctional Alkoxysilane Can form linear chains or act as a crosslinker by forming two siloxane bonds upon hydrolysis and condensation.
Pendant Chloroethyl Group Provides a reactive site for post-polymerization modification via nucleophilic substitution.
Dimethylsilyl Core Contributes to the flexibility and thermal stability characteristic of silicone polymers.

Fabrication of Organic-Inorganic Hybrid Materials via Sol-Gel Processes

The sol-gel process is a versatile method for creating solid materials from small molecules, typically involving the conversion of monomers into a colloidal solution (sol) that subsequently gels to form a continuous network. ncats.io Organosilanes like this compound are key ingredients in creating organic-inorganic hybrid materials using this technique.

In a typical sol-gel process, this compound can be mixed with a network-forming inorganic precursor, most commonly tetraethoxysilane (TEOS). researchgate.net Upon the addition of water and a catalyst (acid or base), both silanes hydrolyze, forming silanol groups. These silanols then co-condense, creating a single, continuous network containing both purely inorganic silica (B1680970) (from TEOS) and organic-functionalized siloxane units (from the dimethylsilane (B7800572) precursor). gelest.com

The resulting material is a true organic-inorganic hybrid at the molecular level. The inorganic silica component provides mechanical strength and thermal stability, while the dimethyl groups and the chloroethoxy side chains introduce organic character, leading to properties such as:

Hydrophobicity: The non-polar methyl groups reduce the surface energy of the material.

Flexibility: The Si-O-Si bonds originating from the dimethylsilane units are more flexible than the highly crosslinked silica network.

Chemical Functionality: The chloro-groups serve as anchor points for covalently bonding other molecules, making the material suitable for applications in catalysis or as a functional filler. thermofisher.com

Silane-based compounds are widely used to modify the surfaces of materials like glass, metals, and ceramics. ontosight.ai this compound can be used to create functional coatings that covalently bond to hydroxyl-rich surfaces. The process involves the hydrolysis of the chloroethoxy groups, allowing the resulting silanols to condense with hydroxyl groups on the substrate surface, forming a durable Si-O-Substrate bond.

The coating created imparts new properties to the surface. The dimethylsilyl groups create a low-energy, hydrophobic surface that can provide water repellency and corrosion resistance. ontosight.ai Furthermore, the accessible chloro-groups on the coating's outer surface can be used for secondary surface reactions. This allows for the sequential attachment of other molecules to build up complex surface architectures, making it a useful tool for creating surfaces with tailored wettability, bio-compatibility, or adhesion properties. thermofisher.com

Intermediate in Complex Organic Transformations

Beyond its direct use in polymerization and materials fabrication, this compound serves as a valuable intermediate in organic synthesis. ontosight.ai Organosilanes are frequently used as protecting groups or as precursors to other reactive species in multi-step synthetic pathways.

The reactivity of this compound is twofold:

Reactions at the Chloro-Group: The chlorine atom on the ethoxy tail is a good leaving group in nucleophilic substitution reactions. This allows the 2-chloroethoxy moiety to be converted into a wide array of other functional groups. For example, reaction with an amine could yield an amino-functionalized silane, while reaction with sodium azide (B81097) would produce an azido-functionalized silane. These new silanes can then be used in further synthetic steps, such as click chemistry or peptide synthesis.

Reactions involving the Silane: The entire bis(alkoxy)silane unit can be involved in reactions. For instance, after hydrolysis to the silanol, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) or be used to introduce the dimethylsilyl unit into a larger molecule.

This dual reactivity makes it a versatile building block for constructing more complex organosilicon compounds that are used as intermediates in the synthesis of pharmaceuticals or other high-value chemicals. ontosight.ai

Building Block for Multifunctional Organosilicon Compounds

The reactivity of the chloroethoxy groups in this compound makes it an excellent building block for the synthesis of more complex and multifunctional organosilicon compounds. These compounds are integral to the development of advanced materials with tailored properties.

One significant area of application is in the synthesis of silicon-containing macrocycles, such as crown ethers. While direct synthesis from this compound is not extensively documented in publicly available research, analogous reactions using similar dichlorodiorganosilanes provide a strong precedent. For instance, silicon-bridged bis(12-crown-4) ethers have been successfully synthesized by reacting dichlorodiorganosilanes with 2-hydroxymethyl-12-crown-4. mdpi.com This suggests a viable synthetic route where this compound could react with diols or other bifunctional molecules to form novel silyl-crown ethers or other macrocyclic hosts. These molecules are of great interest for their potential in ion sensing, phase-transfer catalysis, and the creation of selective membranes.

Furthermore, this compound serves as a precursor for functionalized polysiloxanes. The chloroethoxy groups can be substituted with a variety of functional moieties through nucleophilic substitution reactions. This allows for the precise introduction of desired properties into the resulting polymer. For example, reaction with amines, thiols, or other nucleophiles can yield polysiloxane chains with pendant functional groups, leading to materials with applications as surfactants, coatings, and in biomedical devices. The synthesis of functionalized polysiloxanes via methods like oxa-Michael addition has been demonstrated with hydroxyalkyl-containing polysiloxanes, highlighting the versatility of functional group incorporation into a siloxane backbone. researchgate.net

The table below outlines potential multifunctional organosilicon compounds that could be synthesized from this compound based on established organosilicon chemistry.

Target Compound ClassPotential Synthetic RoutePotential Applications
Silicon-Containing Crown EthersReaction with polyethylene (B3416737) glycols or other diolsIon-selective electrodes, phase-transfer catalysts, separation membranes
Amine-Functionalized SiloxanesNucleophilic substitution with primary or secondary aminesAdhesion promoters, surface modifiers, epoxy curing agents
Thiol-Functionalized SiloxanesReaction with thiol-containing nucleophilesCrosslinking agents in polymers, platforms for nanoparticle attachment
Azide-Functionalized SiloxanesSubstitution with azide ionsPrecursors for "click" chemistry reactions, enabling facile modification

Stereochemical Control in Organosilicon-Mediated Reactions

The influence of silicon-containing reagents on the stereochemical outcome of chemical reactions is a well-established principle in organic synthesis. While specific research detailing the use of this compound for stereochemical control is limited, the fundamental properties of related organosilicon compounds allow for informed speculation on its potential applications.

The steric bulk and electronic nature of the substituents on the silicon atom can play a crucial role in directing the approach of reagents to a prochiral center. In principle, chiral ligands could be appended to the silicon atom of this compound by replacing the chloroethoxy groups. The resulting chiral dialkoxydimethylsilane could then act as a chiral auxiliary or a precursor to a chiral Lewis acid.

For instance, the synthesis of chiral C2-symmetric ligands is a cornerstone of asymmetric catalysis. Although not directly involving the target compound, studies on the stereoselective synthesis of chiral bis-sulfoxides demonstrate the feasibility of creating chiral bidentate ligands. The development of chiral bis-hydrazone ligands for enantioselective cross-coupling reactions further underscores the importance of ligand design in controlling stereochemistry. tdl.org By analogy, chiral diols or diamines could be reacted with this compound to generate chiral chelating ligands. These ligands could then be used to influence the stereoselectivity of a wide range of metal-catalyzed reactions.

Advanced Spectroscopic and Computational Characterization of Bis 2 Chloroethoxy Dimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic and organometallic compounds. A full analysis of Bis(2-chloroethoxy)dimethylsilane would involve multiple NMR experiments.

¹H, ¹³C, and ²⁹Si NMR Analysis of this compound

A complete NMR analysis would provide detailed information about the chemical environment of each type of nucleus in the molecule.

¹H NMR: Proton NMR would be expected to show distinct signals for the methyl protons attached to the silicon atom and the two sets of methylene protons in the 2-chloroethoxy groups. The chemical shifts, integration, and coupling patterns would confirm the connectivity of these groups.

¹³C NMR: Carbon NMR would reveal the number of unique carbon environments. Signals would be expected for the methyl carbons and the two different carbons of the ethoxy chain.

²⁹Si NMR: Silicon-29 NMR is particularly important for organosilicon compounds. A single resonance would be anticipated for the silicon atom in this compound, and its chemical shift would provide insight into the electronic environment around the silicon center.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Multiplicity
¹H (Si-CH₃) 0.1 - 0.5 Singlet
¹H (O-CH₂) 3.7 - 4.0 Triplet
¹H (CH₂-Cl) 3.5 - 3.8 Triplet
¹³C (Si-CH₃) -5 - 5 Quartet
¹³C (O-CH₂) 60 - 70 Triplet
¹³C (CH₂-Cl) 40 - 50 Triplet
²⁹Si Varies Singlet

Note: This table represents predicted values based on general knowledge of similar structures, not experimental data.

Two-Dimensional NMR Techniques for Connectivity and Dynamics

To unambiguously assign the proton and carbon signals and to confirm the bonding network, two-dimensional NMR techniques would be employed. These could include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the chloroethoxy fragments.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, confirming the connectivity between the dimethylsilyl group and the chloroethoxy ligands.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, key vibrational modes would include:

Si-O stretching: Typically observed in the region of 1000-1100 cm⁻¹.

C-O stretching: Also found in the fingerprint region, often coupled with other vibrations.

C-H stretching and bending: From the methyl and methylene groups.

C-Cl stretching: Expected in the lower frequency region of the spectrum.

Si-C stretching: Characteristic of the dimethylsilyl moiety.

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would in turn confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could involve the cleavage of the Si-O bond, loss of a chloroethyl group, or rearrangements.

Theoretical and Computational Chemistry Approaches

In the absence of extensive experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), could be employed to predict the properties of this compound. These calculations could provide:

Optimized molecular geometry: Predicting bond lengths and angles.

Predicted spectroscopic data: Simulating NMR chemical shifts, and IR and Raman vibrational frequencies to aid in the interpretation of experimental spectra.

Electronic properties: Calculating the distribution of electron density and the energies of molecular orbitals.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.govaps.org For this compound, DFT calculations would provide fundamental insights into its stability, reactivity, and electronic properties. The application of DFT would enable the prediction of various molecular descriptors that are crucial for understanding its chemical behavior.

Detailed Research Applications:

Optimized Molecular Geometry: DFT calculations would begin with the optimization of the molecule's geometry to find its lowest energy conformation. This would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Electrostatic Potential Mapping: An electrostatic potential map could be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, this would likely show negative potential around the oxygen and chlorine atoms, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index could be calculated from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table for DFT Calculations:

The following table illustrates the type of data that would be generated from DFT calculations for this compound. Note: The values presented are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Calculated PropertyHypothetical ValueSignificance
Total Energy-1250 HartreeIndicates the stability of the molecule.
HOMO Energy-8.5 eVRelates to the electron-donating ability.
LUMO Energy-0.5 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap8.0 eVPredicts chemical reactivity and stability.
Dipole Moment2.5 DebyeMeasures the polarity of the molecule.

Molecular Dynamics Simulations for Mechanistic Insights and Polymerization Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would be instrumental in understanding its behavior in condensed phases, its interaction with other molecules or surfaces, and its potential role in polymerization processes. mdpi.comresearchgate.net

Detailed Research Applications:

Polymerization Mechanisms: MD simulations can model the initial stages of polymerization. By simulating a system of multiple this compound monomers, it would be possible to observe the condensation reactions that lead to the formation of oligomers and polymers. researchgate.net This would provide insights into the reaction kinetics and the structure of the resulting polymer chains.

Interactions with Surfaces: As silanes are often used as coupling agents, MD simulations could model the interaction of this compound with various surfaces, such as silica (B1680970) or metal oxides. mdpi.comresearchgate.net These simulations would reveal the nature of the adsorption process, the orientation of the molecule on the surface, and the strength of the interfacial interactions.

Bulk Properties: For the liquid state of this compound, MD simulations could predict macroscopic properties such as density, viscosity, and diffusion coefficients. This is achieved by simulating a large number of molecules in a periodic box and analyzing their collective behavior.

Illustrative Data Table for MD Simulation Parameters:

The following table shows typical parameters that would be defined for an MD simulation of this compound. Note: These are representative parameters and not from a specific study on this compound.

Simulation ParameterIllustrative Value/SettingPurpose
Force FieldCOMPASS or PCFFDescribes the potential energy of the system.
System Size500 moleculesRepresents a bulk liquid phase.
Temperature300 KSimulates behavior at room temperature.
Pressure1 atmSimulates behavior at standard pressure.
Simulation Time10 nsAllows for sufficient sampling of molecular motion.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Given the flexible side chains of this compound, its conformational landscape is expected to be complex.

Detailed Research Applications:

Identification of Stable Conformers: By systematically rotating the dihedral angles of the Si-O-C-C and O-C-C-Cl bonds, computational methods can identify the low-energy, stable conformations of the molecule. researchgate.net This analysis would reveal the preferred shapes of the molecule and the energy barriers between different conformers. The conformational flexibility of silanes can play a significant role in their reactivity and physical properties. researchgate.netbeilstein-journals.org

Intramolecular Interactions: The analysis would also shed light on intramolecular interactions, such as hydrogen bonding or steric hindrance, that stabilize or destabilize certain conformations.

Illustrative Data Table for Conformational Analysis:

This table illustrates the potential energy of different conformers of this compound relative to the most stable one. Note: The conformer descriptions and energy values are hypothetical and for illustrative purposes only.

Conformer DescriptionDihedral Angles (Si-O-C-C)Relative Energy (kcal/mol)
Anti-Anti~180°, ~180°0.0
Anti-Gauche~180°, ~60°1.2
Gauche-Gauche~60°, ~60°2.5

Sustainable Chemistry Considerations in Bis 2 Chloroethoxy Dimethylsilane Research

Development of Green Synthetic Pathways for Bis(2-chloroethoxy)dimethylsilane

The traditional synthesis of organosilanes often involves processes that are energy-intensive. researchgate.net In response, the field of green chemistry is exploring more sustainable alternatives. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, general advancements in organosilane synthesis offer promising directions. Research is focused on creating efficient, on-demand, and automated processes for producing functional organosilanes. nus.edu.sg

One notable advancement is the use of photocatalysts, such as eosin (B541160) Y, a low-cost and readily available dye. nus.edu.sg This method facilitates the stepwise functionalization of multihydrosilanes, allowing for the precise attachment of various chemical groups to the silicon atom under mild conditions. nus.edu.sg The uniqueness of this approach lies in its ability to selectively break Si-H bonds with lower energy input compared to traditional methods. nus.edu.sg

Another sustainable strategy involves the dehydrogenative coupling of hydrosilanes with alcohols, which yields valuable silyl (B83357) ethers and hydrogen gas. acs.org This process can be catalyzed by earth-abundant metals like cobalt, operating at room temperature and with low catalyst loading. acs.org The selectivity of these reactions can be controlled, offering a versatile and circular approach to synthesizing silicon precursors. acs.org

These innovative methods highlight a shift towards more environmentally benign syntheses of organosilicon compounds, which could be adapted for the production of this compound.

Table 1: Emerging Green Synthetic Strategies for Organosilanes

Catalytic SystemKey FeaturesPotential Advantages for this compound Synthesis
Eosin Y PhotocatalysisUses a low-cost, readily available dye as a photocatalyst. nus.edu.sgEnables selective and stepwise functionalization of hydrosilanes. nus.edu.sg
Cobalt-Based CatalysisEmploys an air- and water-stable cobalt catalyst. acs.orgFacilitates one-pot synthesis of alkoxysilanes under mild conditions. acs.org

Future Research Directions and Emerging Paradigms for Bis 2 Chloroethoxy Dimethylsilane

Exploration of Novel Catalytic Applications and Functional Group Transformations

The presence of both silicon-oxygen and carbon-chlorine bonds in Bis(2-chloroethoxy)dimethylsilane opens avenues for its use in catalysis and as a substrate for a variety of functional group transformations.

Future research in this area is anticipated to focus on leveraging the Lewis acidic nature of the silicon center and the reactivity of the chloroalkyl groups. rsc.org Organosilicon compounds can act as Lewis acids, activating substrates in organic reactions. rsc.org The electron-withdrawing nature of the chloroethoxy groups can enhance the Lewis acidity at the silicon atom, potentially enabling its use as an organocatalyst for reactions such as aldol (B89426) condensations, Michael additions, and ring-opening polymerizations.

The chloroethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional moieties. This reactivity is foundational for transforming this compound into more complex molecules with tailored properties. While specific catalytic applications of this compound are not yet extensively reported, the broader field of silicon catalysis provides a roadmap for future investigations. rsc.org

Table 1: Potential Functional Group Transformations of this compound

Starting MaterialReagent/CatalystProduct Functional GroupPotential Application
This compoundSodium azide (B81097) (NaN₃)AzidoethoxyPrecursor for click chemistry, synthesis of triazoles
This compoundPrimary or Secondary Amines (RNH₂ or R₂NH)AminoethoxyLigands for catalysis, monomers for polyamines
This compoundSodium thiocyanate (B1210189) (NaSCN)ThiocyanatoethoxyIntermediate for sulfur-containing heterocycles
This compoundPotassium iodide (KI), Finkelstein reactionIodoethoxyMore reactive intermediate for further substitutions
This compoundSodium cyanide (NaCN)CyanoethoxyPrecursor for carboxylic acids, amines, and amides

This table presents theoretically possible transformations based on the known reactivity of chloroalkyl ethers and has not been exhaustively validated for this compound specifically.

Integration into Advanced Nanomaterials and Smart Systems

The ability of silanes to functionalize surfaces, particularly those of inorganic materials, is a cornerstone of materials science. nih.gov this compound is a prime candidate for the surface modification of nanoparticles, leading to the creation of advanced nanomaterials with tailored properties. The chloro-functional groups can serve as anchor points for the covalent attachment of various molecules, including polymers, biomolecules, and fluorescent dyes. nih.govresearchgate.net

This surface functionalization can be used to:

Improve dispersibility: Modifying the surface of nanoparticles can prevent their aggregation in different media.

Introduce specific functionalities: Attaching specific molecules can impart desired properties, such as targeting capabilities for drug delivery or sensing elements for diagnostics. nih.gov

Create hybrid materials: The silane (B1218182) can act as a bridge between an inorganic nanoparticle core and an organic polymer shell, forming robust hybrid materials. frontiersin.orgmdpi-res.com

Furthermore, the reactive nature of the chloro groups makes this compound a promising precursor for the synthesis of "smart" or stimuli-responsive systems. nih.govnih.gov By replacing the chlorine atoms with functional groups that respond to external stimuli such as pH, temperature, or light, materials that exhibit controlled changes in their properties can be developed. For example, incorporating pH-sensitive amines could lead to materials that release a payload in acidic environments, a desirable feature for targeted drug delivery systems. nih.gov

Table 2: Potential Applications in Advanced Nanomaterials and Smart Systems

Application AreaRole of this compoundResulting System/MaterialPotential Benefit
Drug Delivery Surface modifier for nanoparticles (e.g., silica (B1680970), iron oxide)Functionalized nanoparticles with drug-conjugation sitesTargeted delivery, controlled release
Biosensing Linker for immobilizing biorecognition elements (e.g., antibodies, DNA) on sensor surfacesBiosensor with enhanced sensitivity and stabilityEarly disease detection
Smart Coatings Precursor for stimuli-responsive polymersSelf-healing or corrosion-resistant coatingsIncreased material lifespan
Hybrid Materials Cross-linking agent for organic-inorganic compositesReinforced polymers with improved mechanical and thermal propertiesHigh-performance materials for aerospace and automotive industries

High-Throughput Synthesis and Screening for New Derivatives

To unlock the full potential of this compound, the rapid synthesis and screening of a diverse library of its derivatives are essential. High-throughput screening (HTS) methodologies, which allow for the parallel synthesis and evaluation of hundreds or even thousands of compounds, are becoming increasingly important in materials discovery. nih.govsigmaaldrich.comresearchgate.net

A combinatorial approach can be envisioned where this compound is reacted with a wide array of nucleophiles in a multi-well plate format. This would generate a library of new silane derivatives with varying functionalities. Subsequent high-throughput screening could then be employed to identify derivatives with desirable properties for specific applications, such as catalytic activity, binding affinity to a particular target, or specific optical or electronic properties. nih.gov

The development of such a platform would accelerate the discovery of new materials and catalysts based on the this compound scaffold.

Interdisciplinary Research with Emerging Technologies in Material Science

The future of materials science lies in the convergence of different disciplines and technologies. The unique properties of this compound make it an ideal candidate for exploration in conjunction with emerging fields such as:

3D Printing and Additive Manufacturing: Functionalized derivatives of this compound could be incorporated into polymer resins for 3D printing to create objects with enhanced mechanical properties, chemical resistance, or surface functionalities.

Microfluidics: The controlled reaction environment of microfluidic devices could be utilized for the precise synthesis of this compound derivatives and for the fabrication of micro- and nanostructured materials.

Computational Modeling and Machine Learning: Density functional theory (DFT) and other computational methods can be used to predict the reactivity of this compound and its derivatives, guiding experimental efforts. Machine learning algorithms could be trained on data from high-throughput screening experiments to predict the properties of new derivatives, further accelerating the discovery process.

By fostering collaboration between chemists, materials scientists, engineers, and data scientists, the full potential of this compound as a versatile platform molecule can be realized, leading to the development of next-generation materials and technologies.

Q & A

Q. What are the recommended synthetic routes for preparing Bis(2-chloroethoxy)dimethylsilane, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution reactions involving dimethylsilane precursors and 2-chloroethanol. A common approach involves reacting dichlorodimethylsilane with 2-chloroethanol under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . Key optimization parameters include:

  • Temperature control : Maintain 0–5°C to minimize side reactions (e.g., polysiloxane formation).
  • Solvent selection : Use inert solvents like tetrahydrofuran (THF) to enhance solubility and reaction homogeneity.
  • Stoichiometry : A 1:2 molar ratio of dichlorodimethylsilane to 2-chloroethanol ensures complete substitution.
    Characterization via 1H^1H NMR and GC-MS is critical to confirm purity and detect residual reactants .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy : 1H^1H NMR peaks for the dimethylsilane group appear at ~0.1–0.3 ppm, while 2-chloroethoxy protons resonate at 3.6–3.8 ppm (OCH2_2) and 1.8–2.0 ppm (CH2_2Cl). 29Si^{29}Si NMR typically shows a singlet near 10–15 ppm, confirming the siloxane structure .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) should display a molecular ion peak at m/z 212 (C6_6H14_{14}Cl2_2O2_2Si) with fragmentation patterns indicating cleavage at the Si-O bond.
  • FT-IR : Absorbance at 1050–1100 cm1^{-1} (Si-O-C stretch) and 550–600 cm1^{-1} (Si-Cl stretch) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
  • Storage : Store in airtight containers under nitrogen at ≤4°C to prevent hydrolysis.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different catalytic systems, and what mechanistic insights explain these variations?

In cross-coupling reactions, this compound acts as a silylating agent. For example, in Pd-catalyzed couplings, the chloroethoxy groups facilitate oxidative addition to Pd(0), forming intermediates that enable C-Si bond formation. Key factors include:

  • Catalyst choice : Pd(PPh3_3)4_4 outperforms Ni catalysts due to higher oxidative addition efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing reaction rates.
  • Steric hindrance : Bulkier substituents on silicon reduce reactivity, as observed in comparative studies with bis(4-chloroindenyl)dimethylsilane analogs .

Q. How can contradictory data on the hydrolytic stability of this compound be resolved, and what experimental designs address this?

Discrepancies in hydrolysis rates (e.g., rapid degradation in acidic vs. stable behavior in neutral conditions) arise from competing mechanisms:

  • Acidic hydrolysis : Protonation of the oxygen atom in the ethoxy group accelerates Si-O cleavage, forming silanols and HCl .
  • Neutral/basic conditions : Hydrolysis is slower but proceeds via nucleophilic attack by water on the silicon center.
    To resolve contradictions:
  • Use 29Si^{29}Si NMR to track hydrolysis intermediates in real-time.
  • Conduct kinetic studies under controlled pH and temperature, comparing results with density functional theory (DFT) calculations .

Q. What strategies mitigate side reactions during the use of this compound in polymer synthesis?

In silicone-polymer hybrid systems, undesired cross-linking can occur due to residual silanol groups. Mitigation approaches include:

  • Pre-purification : Distill the compound to ≥98% purity, removing traces of dichlorodimethylsilane.
  • Additives : Introduce scavengers like hexamethyldisilazane (HMDS) to cap reactive silanol sites .
  • Stepwise polymerization : Sequential addition of monomers reduces premature gelation, as demonstrated in polydimethylsiloxane (PDMS) graft copolymer studies .

Methodological Considerations

  • Data Validation : Cross-reference NMR and MS data with computational models (e.g., Gaussian simulations for vibrational spectra) .
  • Controlled Experiments : Use deuterated solvents (e.g., CDCl3_3) to avoid proton interference in NMR analysis .

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